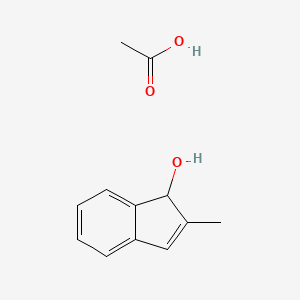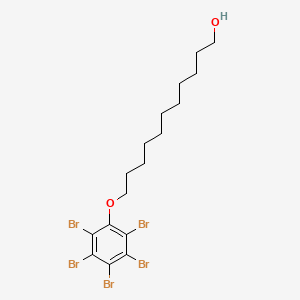![molecular formula C21H16N2O4S B12584006 Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-503 is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. It is a palladium-based compound, which means it contains the element palladium, a transition metal known for its catalytic properties. Palladium compounds are widely used in various chemical reactions, particularly in organic synthesis, due to their ability to facilitate bond formation and transformation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-503 typically involves the use of palladium salts as precursors. One common method is the reduction of palladium chloride (PdCl₂) in the presence of a suitable reducing agent. This process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the final product. For instance, the reduction can be performed in an aqueous solution with hydrogen gas as the reducing agent, or in an organic solvent with a chemical reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of PD-503 may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent quality and high throughput. Additionally, the use of supported palladium catalysts, where palladium is dispersed on a solid support like activated carbon or alumina, can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
PD-503, like other palladium compounds, is known to undergo a variety of chemical reactions, including:
Oxidation: PD-503 can be oxidized to higher oxidation states, often in the presence of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: It can be reduced back to its metallic form or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: PD-503 can participate in substitution reactions where ligands attached to the palladium center are replaced by other ligands. This is common in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
The reactions involving PD-503 often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents, often in the presence of a base.
Reduction: Hydrogen gas or sodium borohydride as reducing agents, typically under mild conditions.
Substitution: Organoboron compounds or halides as substrates, with bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in a Suzuki-Miyaura cross-coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with an arylboronic acid .
Wissenschaftliche Forschungsanwendungen
PD-503 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: PD-503 can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: Its catalytic properties are exploited in the development of new drugs and therapeutic agents.
Industry: PD-503 is used in the production of fine chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism by which PD-503 exerts its effects is primarily through its role as a catalyst. Palladium compounds like PD-503 facilitate chemical reactions by providing a surface for reactants to adsorb and interact, lowering the activation energy required for the reaction to proceed. This involves the formation of intermediate complexes with the reactants, which then undergo transformation to yield the final products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
PD-503 can be compared with other palladium-based compounds, such as:
Palladium on carbon (Pd/C): A widely used heterogeneous catalyst known for its high catalytic activity and stability.
Palladium acetate (Pd(OAc)₂): Commonly used in homogeneous catalysis, particularly in cross-coupling reactions.
Palladium chloride (PdCl₂): A precursor for various palladium catalysts and used in different catalytic processes.
What sets PD-503 apart is its specific structure and properties that may offer advantages in certain reactions, such as higher selectivity or efficiency .
Eigenschaften
Molekularformel |
C21H16N2O4S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
benzyl 6-benzyl-5,7-dioxo-[1,3]thiazolo[3,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c24-18-11-19-23(21(26)22(18)12-15-7-3-1-4-8-15)13-17(28-19)20(25)27-14-16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChI-Schlüssel |
PLBINCOCFGQAJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C3N(C2=O)C=C(S3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)

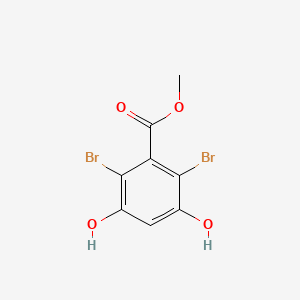


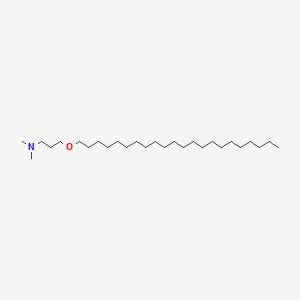
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
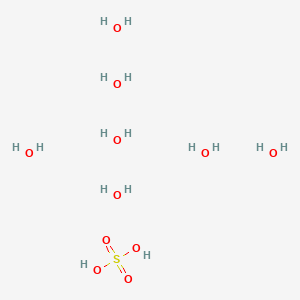
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
